molecular formula C12H22O2 B12661112 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one CAS No. 85665-83-4

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one

Cat. No.: B12661112
CAS No.: 85665-83-4
M. Wt: 198.30 g/mol
InChI Key: QHIZATOHFPWJAM-UHFFFAOYSA-N
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Description

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one: is an organic compound with the molecular formula C15H28O2. It is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated. This compound is notable for its unique structural features, which include a dihydrofuran ring substituted with a 1,5-dimethylhexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution with 1,5-Dimethylhexyl Group: The furan ring is then substituted with a 1,5-dimethylhexyl group. This can be accomplished through Friedel-Crafts alkylation, where the furan ring reacts with 1,5-dimethylhexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

    Oxidation: Furanones, carboxylic acids

    Reduction: Saturated dihydrofuran derivatives

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,5-Dimethylhexyl)furan-2(3H)-one
  • 5-(1,5-Dimethylhexyl)tetrahydrofuran-2(3H)-one
  • 5-(1,5-Dimethylhexyl)oxolan-2-one

Uniqueness

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a partially saturated furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85665-83-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

5-(6-methylheptan-2-yl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h9-11H,4-8H2,1-3H3

InChI Key

QHIZATOHFPWJAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC(=O)O1

Origin of Product

United States

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